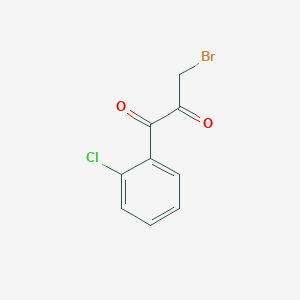![molecular formula C16H15N3O B8644503 4-[(1-methyl-4-phenylimidazol-2-yl)amino]phenol](/img/structure/B8644503.png)
4-[(1-methyl-4-phenylimidazol-2-yl)amino]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-methyl-4-phenylimidazol-2-yl)amino]phenol is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1-methyl-4-phenylimidazol-2-yl)amino]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
Applications De Recherche Scientifique
4-[(1-methyl-4-phenylimidazol-2-yl)amino]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-[(1-methyl-4-phenylimidazol-2-yl)amino]phenol involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: A simpler structure with similar chemical properties.
Benzimidazole: Contains an additional benzene ring fused to the imidazole ring.
Phenylimidazole: Similar structure but lacks the phenol group.
Uniqueness
4-[(1-methyl-4-phenylimidazol-2-yl)amino]phenol is unique due to the presence of both the imidazole ring and the phenol group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest.
Propriétés
Formule moléculaire |
C16H15N3O |
|---|---|
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
4-[(1-methyl-4-phenylimidazol-2-yl)amino]phenol |
InChI |
InChI=1S/C16H15N3O/c1-19-11-15(12-5-3-2-4-6-12)18-16(19)17-13-7-9-14(20)10-8-13/h2-11,20H,1H3,(H,17,18) |
Clé InChI |
HSYIYOXDDZZVQM-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=C1NC2=CC=C(C=C2)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(1H-1,2,4-Triazol-5-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B8644431.png)





![[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine](/img/structure/B8644494.png)
![1-Bromo-2-[4-(methanesulfonyl)phenyl]-6-methoxynaphthalene](/img/structure/B8644498.png)


